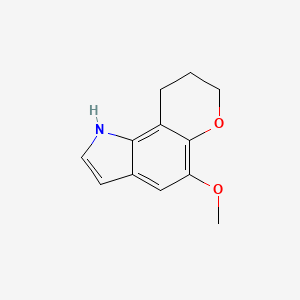

Pyrano(2,3-g)indole, 1,7,8,9-tetrahydro-5-methoxy-

Description

Pyranoindoles are a class of fused heterocyclic compounds with significant photophysical and biological properties. The compound Pyrano(2,3-g)indole, 1,7,8,9-tetrahydro-5-methoxy- features an angular ring fusion (pyrano[2,3-g]indole core) with a methoxy substituent at position 5. Its structural uniqueness and electron-donating methoxy group distinguish it from analogs like pyrano[3,2-f]indole and chloro-substituted derivatives. This article provides a detailed comparison of its structural, synthetic, photophysical, and biological properties with related compounds.

Properties

CAS No. |

81257-95-6 |

|---|---|

Molecular Formula |

C12H13NO2 |

Molecular Weight |

203.24 g/mol |

IUPAC Name |

5-methoxy-1,7,8,9-tetrahydropyrano[2,3-g]indole |

InChI |

InChI=1S/C12H13NO2/c1-14-10-7-8-4-5-13-11(8)9-3-2-6-15-12(9)10/h4-5,7,13H,2-3,6H2,1H3 |

InChI Key |

IBUDEGUREFQMAE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=C3C(=C1)C=CN3)CCCO2 |

Origin of Product |

United States |

Preparation Methods

The synthetic routes to pyranoindoles involve various strategies. One common method is the Fischer indole synthesis , where a cyclohexanone derivative reacts with phenylhydrazine to form the tricyclic indole ring system. Specific reaction conditions and reagents vary depending on the desired substitution pattern and stereochemistry .

Chemical Reactions Analysis

Pyranoindoles can undergo several reactions, including oxidation, reduction, and substitution. Common reagents include acids, bases, and oxidizing agents. Major products depend on the specific reaction conditions and substituents. Further research is needed to explore the full scope of these reactions.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of pyrano(2,3-g)indole derivatives. Notably:

- Mechanism of Action : Research indicates that certain derivatives exhibit potent activity against a range of cancer cell lines. For instance, compounds derived from pyrido[3,4-b]indole have shown to bind effectively to MDM2, a crucial target in cancer therapy. This interaction can inhibit cancer cell proliferation by inducing cell cycle arrest at the G2/M phase .

- Broad-Spectrum Efficacy : Pyrano(2,3-g)indole derivatives have demonstrated effectiveness against difficult-to-treat cancers such as pancreatic cancer and triple-negative breast cancer. Specific compounds have shown IC50 values as low as 80 nM against breast cancer cells and 130 nM against colon cancer cells .

- Structure-Activity Relationship (SAR) : The presence of specific substituents on the indole structure significantly influences the anticancer activity. For example, the combination of a naphthyl group at C1 and a methoxy group at C6 has been identified as optimal for enhancing antiproliferative effects .

Antimicrobial Applications

In addition to its anticancer properties, pyrano(2,3-g)indole also exhibits promising antimicrobial activity:

- Antibacterial Activity : Studies have reported that pyrano(2,3-g)indole derivatives possess significant antibacterial properties against various strains of bacteria. The evaluation involved determining the minimum inhibitory concentrations (MICs) using standard agar diffusion methods .

- Potential for Drug Development : The unique chemical structure allows for modifications that can enhance antimicrobial efficacy while reducing toxicity to human cells. This makes pyrano(2,3-g)indole a candidate for developing new antibiotics or antifungal agents .

Case Study 1: Anticancer Efficacy

A study synthesized several pyrido[3,4-b]indole derivatives and evaluated their antiproliferative activities against multiple cancer cell lines including HCT116 (colon), MCF-7 (breast), and A549 (lung). The findings indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting their potential as targeted therapies in oncology .

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, pyrano(2,3-g)indole derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed significant zones of inhibition compared to control groups, demonstrating their potential as effective antimicrobial agents .

Mechanism of Action

The exact mechanism of pyranoindoles’ effects remains an active area of investigation. They likely interact with specific molecular targets and signaling pathways, influencing cellular processes.

Comparison with Similar Compounds

Angular vs. Linear Ring Fusion

- Pyrano[2,3-g]indole (angular fusion): Characterized by doublets of C4H and C5H protons (7.2–7.7 ppm, J = 8.6 Hz) in NMR, confirming angular geometry .

- Pyrano[3,2-f]indole (linear fusion): Lacks spin-spin coupling (SSC) between C5 and C9 protons, evidenced by singlets in NMR .

Substituent Effects

- 5-Methoxy group : Electron-donating, likely enhancing solubility and altering electronic properties compared to electron-withdrawing substituents (e.g., 5-chloro in CID 3067320) .

- 5-Chloro derivatives : Exhibit lower electron density, influencing reactivity and photophysical behavior .

Photophysical Properties

Key Findings :

- Angular pyrano[2,3-g]indoles exhibit large Stokes shifts and solvatochromism, ideal for fluorescence imaging .

- Linear pyrano[3,2-f]indoles share similar quantum yields but differ in SSC patterns .

Antimicrobial Activity

- Pyrano[2,3-b]pyridine hybrids: Active against Candida sp., E. coli, and S. aureus, with ethyl 4-methyl derivatives showing broad-spectrum efficacy .

Toxicity

- 5-Chloro-pyrano[2,3-g]indole: LD₅₀ = 300 mg/kg (intraperitoneal, rats) .

- 5-Methoxy analog : Expected lower toxicity due to reduced electrophilicity, though direct data is lacking.

Comparative Analysis of Structural Analogs

Biological Activity

Pyrano(2,3-g)indole, specifically 1,7,8,9-tetrahydro-5-methoxy-, is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, synthesis methods, and various biological activities supported by recent research findings.

- Chemical Name : Pyrano(2,3-g)indole, 1,7,8,9-tetrahydro-5-methoxy-

- Molecular Formula : CHN O

- Molecular Weight : 203.24 g/mol

- CAS Number : 81257-95-6

- Density : 1.241 g/cm³

- Boiling Point : 397.4°C at 760 mmHg

Synthesis Methods

The synthesis of Pyrano(2,3-g)indole derivatives typically involves multi-step reactions that can include cyclization and functional group modifications. Common methodologies include:

- Condensation Reactions : Utilizing aldehydes and amines in the presence of acids or bases.

- Cyclization Techniques : Employing heat or catalysts to promote ring formation.

Biological Activities

Pyrano(2,3-g)indole has been evaluated for several biological activities:

Antimicrobial Activity

Recent studies have shown that derivatives of pyrano(2,3-g)indole exhibit notable antimicrobial effects against various pathogens. For instance:

- In vitro Studies : Compounds demonstrated significant inhibition against bacteria such as Escherichia coli and Staphylococcus aureus. Inhibition zones measured up to 25 mm compared to standard drugs .

Anticancer Properties

The anticancer potential of pyrano(2,3-g)indole has been investigated extensively:

- Cell Line Studies : Testing against multiple cancer cell lines (e.g., A549 for lung cancer and MCF-7 for breast cancer) revealed IC values ranging from 0.69 to 22 mM .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells while exhibiting low cytotoxicity in non-cancerous cells.

Anti-inflammatory Effects

Research indicates that pyrano(2,3-g)indole can also exert anti-inflammatory effects:

- Cytokine Inhibition : Studies have shown a reduction in pro-inflammatory cytokines in treated models, suggesting a mechanism that could be beneficial in conditions like arthritis and other inflammatory diseases .

Summary of Research Findings

| Activity Type | Model/Methodology | Key Findings |

|---|---|---|

| Antimicrobial | In vitro against E. coli, S. aureus | Inhibition zones up to 25 mm |

| Anticancer | Cell lines (A549, MCF-7) | IC values: 0.69 - 22 mM |

| Anti-inflammatory | Cytokine assays | Reduced pro-inflammatory cytokines |

Case Studies

-

Antimicrobial Efficacy Study :

- Conducted on various bacterial strains.

- Results indicated that derivatives exhibited higher efficacy than conventional antibiotics.

-

Anticancer Mechanism Exploration :

- Focused on the induction of apoptosis.

- Utilized flow cytometry to assess cell viability post-treatment.

Q & A

Advanced Research Question

- Substituent variation : Replace the methoxy group with halides or alkyl chains via nucleophilic substitution.

- Ring modification : Introduce heteroatoms (e.g., sulfur) into the pyran or indole rings using [3+2] cycloadditions or cross-coupling reactions.

- Functionalization : Ethyl azidoacetate intermediates allow click chemistry for appending pharmacophores (e.g., triazoles) .

Are there natural sources or biosynthetic pathways for this compound?

Advanced Research Question

While not directly reported, related pyranoindoles like Notoamide E are isolated from marine-derived Aspergillus species. Biosynthetic pathways likely involve polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), with methoxy groups introduced via O-methyltransferases. Fermentation optimization (e.g., salinity, temperature) could enhance yields .

What mechanistic studies are recommended to elucidate bioactivity?

Advanced Research Question

- Receptor binding assays : Radioligand displacement studies (e.g., 5-HT2A/2C for neuroactivity) .

- Enzyme inhibition : Screen against COX-2, cytochrome P450 isoforms, or microbial enzymes (e.g., β-lactamases) .

- Metabolic profiling : LC-MS/MS to identify phase I/II metabolites and assess metabolic stability.

How does the compound’s stability vary under different experimental conditions?

Basic Research Question

Stability is pH-dependent: acidic conditions may hydrolyze the pyran ring, while alkaline conditions degrade the indole moiety. Photodegradation studies under UV light (λ = 254 nm) show increased decomposition rates. For long-term storage, lyophilization in inert atmospheres (N₂ or Ar) is advised .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.